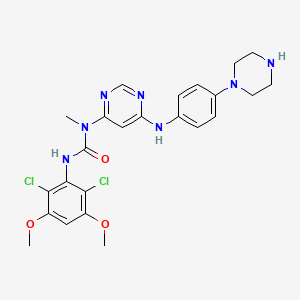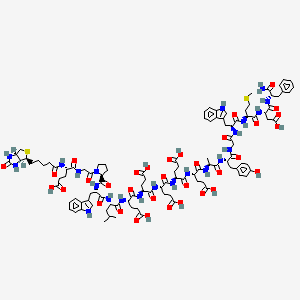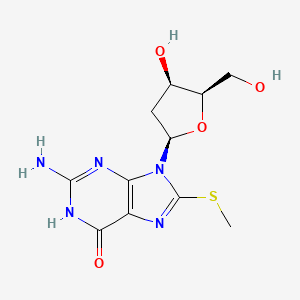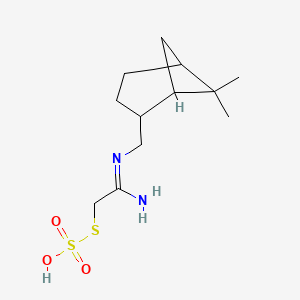
5-HT2A&5-HT2C agonist-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-HT2A&5-HT2C agonist-1 is a compound that selectively activates the 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptors. These receptors are part of the serotonin receptor family, which plays a crucial role in various physiological processes, including mood regulation, cognition, and perception . The activation of these receptors has been associated with both therapeutic and psychoactive effects .
Vorbereitungsmethoden
The synthesis of 5-HT2A&5-HT2C agonist-1 typically involves the preparation of 3-(2-(aminoethyl)-indol-4-ol derivatives . The synthetic route includes several steps, such as the formation of the indole ring, introduction of the aminoethyl side chain, and subsequent functionalization to achieve the desired selectivity for the 5-HT2A and 5-HT2C receptors . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
Analyse Chemischer Reaktionen
5-HT2A&5-HT2C agonist-1 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the indole ring or the aminoethyl side chain .
Wissenschaftliche Forschungsanwendungen
5-HT2A&5-HT2C agonist-1 has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationships of serotonin receptors . In biology, it helps in understanding the role of serotonin in various physiological processes . In medicine, it has potential therapeutic applications for treating psychological disorders such as depression, anxiety, and substance abuse . Additionally, it is used in the development of new drugs targeting the serotonin system .
Wirkmechanismus
The mechanism of action of 5-HT2A&5-HT2C agonist-1 involves the activation of the 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptors . Upon binding to these receptors, the compound stimulates the Gq protein-coupled receptor signaling pathway, leading to the activation of phospholipase C and the subsequent release of inositol triphosphate and diacylglycerol . This cascade ultimately results in various cellular responses, including changes in calcium ion concentration and protein kinase activation .
Vergleich Mit ähnlichen Verbindungen
5-HT2A&5-HT2C agonist-1 is unique in its selectivity for both the 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptors . Similar compounds include other serotonin receptor agonists such as psilocybin, lysergic acid diethylamide (LSD), and mescaline . These compounds also activate serotonin receptors but may have different selectivity profiles and therapeutic potentials . For example, psilocybin primarily targets the 5-hydroxytryptamine 2A receptor, while LSD and mescaline have broader activity across multiple serotonin receptor subtypes .
Eigenschaften
Molekularformel |
C14H20N2O |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
3-[2-(dimethylamino)ethyl]-1-ethylindol-4-ol |
InChI |
InChI=1S/C14H20N2O/c1-4-16-10-11(8-9-15(2)3)14-12(16)6-5-7-13(14)17/h5-7,10,17H,4,8-9H2,1-3H3 |
InChI-Schlüssel |
PYJYLPCOHTVELW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C2=C1C=CC=C2O)CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12387757.png)
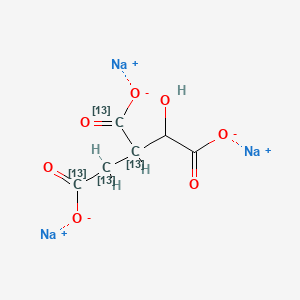

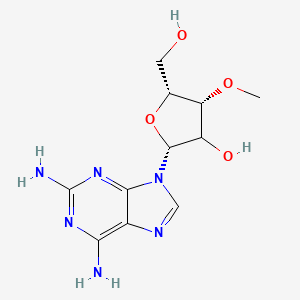
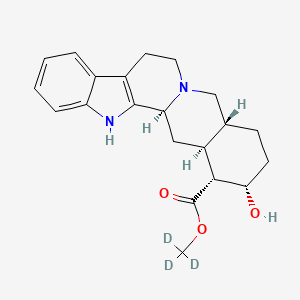
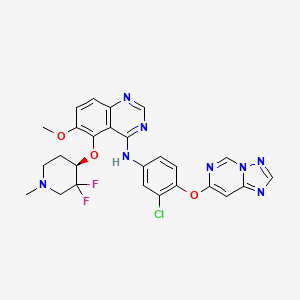
![(3aR,4R,6aR)-1-[5-(2-cyanopyridin-4-yl)-1,3-oxazole-2-carbonyl]-4-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonitrile](/img/structure/B12387795.png)

